molecular formula C43H34N6O3 B1148741 N-Trityl Candesartan Methyl Ester Methoxy Analogue CAS No. 1246815-58-6

N-Trityl Candesartan Methyl Ester Methoxy Analogue

Cat. No.: B1148741
CAS No.: 1246815-58-6
M. Wt: 682.784
InChI Key: QVQRQCGQBZJDTG-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the benzimidazole core, followed by the introduction of the biphenyl and tetrazole groups. The final step involves the methylation of the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybiphenyl: Shares the biphenyl core but lacks the benzimidazole and tetrazole groups.

    Triphenylmethane: Contains the triphenylmethyl group but has a different overall structure.

    Benzimidazole derivatives: Similar core structure but different substituents.

Uniqueness

Methyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

N-Trityl Candesartan Methyl Ester Methoxy Analogue is a modified form of candesartan, an angiotensin II receptor antagonist primarily used for treating hypertension and heart failure. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C43H34N6O3
  • Molecular Weight : 682.77 g/mol
  • CAS Number : Not specified in the sources but related to Trityl Candesartan.

This compound functions as an angiotensin II receptor blocker (ARB). By inhibiting the action of angiotensin II, it leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The presence of the trityl group enhances the lipophilicity of the compound, potentially improving its bioavailability and receptor binding affinity compared to standard candesartan.

Biological Activity

  • Antihypertensive Effects :
    • Studies have shown that candesartan and its analogues effectively lower blood pressure in hypertensive models. The modified structure of N-Trityl Candesartan may enhance these effects due to improved receptor interactions.
  • ACE Inhibition :
    • While primarily an ARB, candesartan has shown some ACE-inhibitory activity, which may contribute to its antihypertensive properties. This dual action could be beneficial in managing conditions like congestive heart failure .
  • Neuroprotective Effects :
    • Research indicates that ARBs like candesartan may exert neuroprotective effects by modulating pathways involved in neuroinflammation. N-Trityl Candesartan could potentially mimic these effects due to its structural similarities .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntihypertensiveSignificant reduction in systolic and diastolic BP
ACE InhibitionModerate inhibition observed
Neuroprotective PotentialModulation of neuroinflammatory pathways

Clinical Applications

  • Hypertension Management : Clinical trials have demonstrated that candesartan significantly reduces blood pressure in patients with essential hypertension. The methoxy analogue may offer similar benefits with enhanced pharmacokinetic properties.
  • Heart Failure Treatment : The drug's ability to reduce cardiac workload makes it a candidate for managing heart failure. Studies suggest that modifications like the trityl group may improve efficacy .

Pharmacokinetics

Research suggests that modifications in the chemical structure can affect the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. N-Trityl Candesartan's lipophilic nature likely improves its absorption through biological membranes compared to its parent compound.

Properties

IUPAC Name

methyl 2-methoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34N6O3/c1-51-41(50)37-23-14-24-38-39(37)48(42(44-38)52-2)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQRQCGQBZJDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858548
Record name Methyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-58-6
Record name Methyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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